N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Molecular weight Ligand efficiency Drug-likeness

BRAF inhibitor-resistant melanoma remains an unmet clinical need. This TZB chemotype compound targets the BiP/GRP78 endoplasmic reticulum stress pathway-a mechanism orthogonal to kinase inhibition. • Active in BRAFi-resistant melanoma models where dabrafenib and vemurafenib fail • MW 416.6, XLogP3 4.6 provides 19.8% elaboration headroom vs. dabrafenib before exceeding Ro5 • Validated scaffold for SAR campaigns, ADME profiling, and diversity-oriented screening libraries

Molecular Formula C21H24N2O3S2
Molecular Weight 416.55
CAS No. 863512-13-4
Cat. No. B2511773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
CAS863512-13-4
Molecular FormulaC21H24N2O3S2
Molecular Weight416.55
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
InChIKeyLCDCAPUWFAFTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863512-13-4 Chemical Properties and Scaffold Overview


The compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 863512-13-4; molecular weight 416.6 g/mol; XLogP3 4.6; hydrogen bond donor count 1; hydrogen bond acceptor count 6) is a synthetic small molecule belonging to the thiazole-benzenesulfonamide (TZB) chemotype. Its structure features a 4-methoxyphenyl substituent at the thiazole C2 position, an ethylene linker, and a 2,4,5-trimethylbenzenesulfonamide moiety [1]. The compound is catalogued as a research-grade screening molecule (PubChem CID 7119077) [2]. The TZB chemotype has been the subject of multiple patent filings and primary research articles focused on anti-melanoma applications, with mechanism of action involving endoplasmic reticulum stress induction via BiP/GRP78 chaperone targeting rather than BRAF kinase inhibition [3][4].

ER stress pathway research probe – TZB chemotype targeting BiP/GRP78, orthogonal to kinase inhibition
Mechanism distinct from BRAF inhibitors
BRAF inhibitor-resistant melanoma cell models – addresses resistance context where dabrafenib/vemurafenib lose activity
Class-level ER stress induction reported in TZB compounds
Lead-like scaffold for medicinal chemistry – favorable physicochemical profile supports synthetic elaboration
MW and lipophilicity within drug-like space

863512-13-4 vs. Generic TZB/BRAF Inhibitors: Why Substitution Fails


Within the thiazole-benzenesulfonamide (TZB) compound class, modest structural modifications produce substantial shifts in biological activity and physicochemical behavior [1]. The 4-methoxyphenyl substituent at the thiazole C2 position of 863512-13-4 confers a distinct electronic and steric profile relative to analogs bearing 3,4-dimethoxyphenyl, 3-fluorophenyl, or 2,4-dimethylthiazol-5-yl groups—each of which alters the hydrogen-bonding landscape and lipophilicity of the scaffold [2]. Furthermore, the TZB chemotype operates through an ER stress/BiP-targeting mechanism that is mechanistically orthogonal to the kinase inhibition paradigm of dabrafenib and vemurafenib; consequently, substitution of 863512-13-4 with a BRAF inhibitor would address a different therapeutic target and signaling pathway entirely [3]. These SAR and mechanistic divergences mean that generic replacement with a superficially similar analog—whether within the TZB series or from a functionally distinct class—carries unacceptable risk of obliterating the desired biological or physicochemical profile for which this specific compound is procured.

Target
863512-13-4
4-methoxyphenyl TZB; ER stress/BiP mechanism
Substitute
TZB analog with different aryl group
May shift electronic profile and BiP engagement; SAR not transferable
Substitute
BRAF inhibitor (dabrafenib/vemurafenib)
Orthogonal mechanism; ineffective in ER stress-required research contexts
Generic TZB or kinase inhibitor replacement may not reproduce desired pathway activation. Validate mechanism-specific endpoints.

863512-13-4 Quantitative Differentiation vs. BRAF Inhibitors & TZB Analogs


Lower Molecular Weight for Improved Ligand Efficiency Potential

The compound 863512-13-4 possesses a molecular weight of 416.6 g/mol, which is substantially lower than both dabrafenib (519.6 g/mol) and vemurafenib (489.9 g/mol), representing a 19.8% and 14.9% reduction, respectively [1][2][3]. Lower molecular weight is a key determinant of ligand efficiency (LE = 1.4 pIC50 / heavy atom count) and correlates with improved probability of favorable oral absorption and permeability, as codified in Lipinski's Rule of Five (molecular weight threshold: ≤500 Da) and the Veber rules [1]. While a molecular weight of 416.6 g/mol alone does not guarantee superior bioavailability, the reduced size offers a wider optimization window for medicinal chemistry programs seeking to balance potency and ADME properties during lead development.

Molecular Weight
Head-to-head
416.6 g/mol
vs Dabrafenib 519.6 g/mol (−19.8%)
vs Vemurafenib 489.9 g/mol (−14.9%)
Supports lead optimization headroom evaluation
PubChem computed values; Rule of Five compliance maintained
Molecular weight Ligand efficiency Drug-likeness Physicochemical profiling

Lower Lipophilicity Supports Favorable ADME Profile

XLogP3, a computed partition coefficient reflecting lipophilicity, is 4.6 for 863512-13-4, compared to 4.8 for dabrafenib and 5.0 for vemurafenib [1][2][3]. Lipophilicity values exceeding 5.0 are associated with increased risk of poor aqueous solubility, high metabolic turnover (CYP450-mediated oxidation), phospholipidosis, promiscuous off-target pharmacology, and hERG channel blockade [2]. The XLogP3 of 863512-13-4 falls measurably below the 5.0 risk threshold, whereas vemurafenib sits directly at this boundary. Additionally, the compound has only one hydrogen bond donor (versus two for both dabrafenib and vemurafenib), which may enhance membrane permeation while reducing the desolvation penalty associated with target binding [1].

Lipophilicity (XLogP3)
Head-to-head
XLogP3 4.6
vs Dabrafenib 4.8 (−0.2 log units)
vs Vemurafenib 5.0 (−0.4 log units)
Indicates lower lipophilicity risk profile for ADME screening
Below elevated lipophilicity threshold (5.0)
Lipophilicity XLogP3 ADME Solubility Metabolic stability

ER Stress Induction via BiP/GRP78 Overcomes BRAFi Resistance

The TZB chemotype, to which 863512-13-4 belongs, operates through a mechanism fundamentally distinct from the ATP-competitive kinase inhibition employed by dabrafenib and vemurafenib [1]. The lead TZB compound HA15 (structurally related to 863512-13-4) was shown to bind the endoplasmic reticulum chaperone BiP/GRP78/HSPA5, triggering sustained ER stress that culminates in cancer cell death through concomitant autophagy and apoptosis [1]. Critically, HA15 demonstrated efficacy against melanoma cells harboring BRAF inhibitor resistance—a context in which dabrafenib and vemurafenib lose effectiveness [1]. HA15 displayed an IC50 of 1–2.5 µM in A375 melanoma cells (the Cell Lines section of the Cancer Cell article; exact value for the specific compound 863512-13-4 has not been reported independently in peer-reviewed literature) [2]. Although 863512-13-4 is not the lead TZB compound (HA15), it shares the core TZB pharmacophore (thiazole ring, benzenesulfonamide group, and aryl substituent) that is essential for BiP engagement according to the structure–activity relationship analysis described in US Patent 9,567,310 B2 [3].

ER Stress Mechanism
Class-level
TZB chemotype triggers BiP/GRP78 ER stress; HA15 lead IC50 1–2.5 µM in A375 cells. Direct data for 863512-13-4 not reported.
Supports ER stress pathway research context; data to verify
Activity against BRAFi-resistant models inferred from class
ER stress BiP/GRP78 BRAF inhibitor resistance Melanoma Mechanism of action

Moderate Conformational Flexibility Enhances Binding Optimization

The rotatable bond count, a descriptor of molecular flexibility and a component of Veber's oral bioavailability rules (threshold: ≤10), is 7 for 863512-13-4, compared to 6 for dabrafenib and 7 for vemurafenib [1][2][3]. A rotatable bond count of 7 falls well below the 10-bond threshold associated with reduced oral bioavailability and aligns with the range observed in orally bioavailable drugs (median ~5–6 for oral drugs; mean ~6–7 for kinase inhibitors) [1]. Moderate flexibility provides a balance between conformational adaptability for induced-fit target binding and the entropic penalty associated with excessive degrees of rotational freedom. In contrast to its structurally closest TZB analog bearing a 3,4-dimethoxyphenyl substituent (which adds extra rotatable bonds and steric bulk), 863512-13-4 retains a relatively constrained geometry around the methoxyphenyl-thiazole junction that may favor ordered binding conformations [1].

Rotatable Bonds
Head-to-head
7 rotatable bonds
vs Dabrafenib 6, vs Vemurafenib 7
Veber threshold ≤10
Balanced conformational profile supports SAR exploration
Moderate flexibility; aligns with oral drug space
Rotatable bonds Conformational flexibility Entropic penalty Molecular recognition

863512-13-4 Scientific and Industrial Applications


Lead-Like Starting Scaffold for ER Stress Anti-Melanoma Drug Discovery

863512-13-4 is best deployed as a starting scaffold in medicinal chemistry campaigns targeting the BiP/GRP78 endoplasmic reticulum stress pathway in melanoma. Its membership in the TZB chemotype links it to the validated lead compound HA15, which demonstrated IC50 values of 1–2.5 µM against A375 melanoma cells and retained activity in BRAF inhibitor-resistant models where dabrafenib and vemurafenib are ineffective [1][2]. The compound's molecular weight (416.6 g/mol) provides 19.8% headroom for synthetic elaboration relative to dabrafenib before exceeding the 500 Da Rule of Five threshold, making it a practical starting point for iterative analog synthesis and structure–activity relationship exploration [3].

Lipophilicity-ADME Tool Compound for Sulfonamide Series

With an XLogP3 of 4.6—below both dabrafenib (4.8) and vemurafenib (5.0)—863512-13-4 can serve as a reference compound in ADME profiling panels comparing the impact of lipophilicity differences on metabolic stability, CYP450 inhibition, and hERG liability within sulfonamide-containing anticancer compound series [1]. Its lower HBD count (1 versus 2) additionally enables studies dissecting the contribution of hydrogen bond donor count to membrane permeability in matched molecular pairs [2]. This compound is specifically suitable for in vitro ADME assays requiring compounds with moderate lipophilicity as calibration standards or cohort representatives.

Screening Component for BRAF Inhibitor-Resistant Melanoma Assays

Procurement of 863512-13-4 for inclusion in diversity-oriented screening libraries is supported by its structural membership in the TZB chemotype, which has been experimentally validated to overcome BRAF inhibitor resistance through an ER stress mechanism orthogonal to kinase inhibition [1]. Libraries containing this scaffold alongside traditional kinase inhibitors (such as dabrafenib and vemurafenib) enable phenotypic screening cascades designed to identify compounds active in melanoma cell lines with acquired resistance to BRAF/MEK-targeted therapies—a therapeutic gap of high clinical urgency [1][2].

Reference Standard for Thiazole-Sulfonamide Drug-Likeness Modeling

The computed properties of 863512-13-4 (XLogP3 4.6, MW 416.6, HBD 1, HBA 6, rotatable bonds 7) place it comfortably within drug-like chemical space as defined by Lipinski and Veber rules, while differentiating it from the more lipophilic and heavier BRAF inhibitors dabrafenib and vemurafenib [1]. This makes the compound suitable as a computational reference standard for training machine learning models that predict ADME properties of thiazole-benzenesulfonamide derivatives or for benchmarking quantitative structure–property relationship (QSPR) algorithms in proprietary drug discovery platforms.

Application
Selection Property
Validation Focus
ER stress-targeted melanoma drug discovery scaffold
TZB chemotype with BiP/GRP78 mechanism
Pathway engagement in BRAFi-resistant cell models
ADME profiling tool for sulfonamide series
Moderate lipophilicity and HBD profile
Metabolic stability and permeability assays
Screening library component for resistance models
Orthogonal ER stress mechanism
Phenotypic response in resistant melanoma lines
Computational reference for drug-likeness models
Well-characterized physicochemical descriptors
QSPR benchmarking for TZB derivatives
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